Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C11H16F3NO and a molecular weight of 235.25 g/mol. This compound features a cyclobutyl group attached to a piperidine ring, which is further substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the piperidine ring .
Scientific Research Applications
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone has diverse applications in scientific research. Its unique structure makes it a valuable compound for investigations in drug development, material science, and chemical biology. For instance, it can be used as a building block for the synthesis of more complex molecules with potential therapeutic applications. Additionally, its trifluoromethyl group enhances its stability and bioavailability, making it a suitable candidate for pharmaceutical research .
Mechanism of Action
The mechanism of action of Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a common piperidine ring structure but differ in their substituents and functional groups. The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties .
Properties
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c12-11(13,14)9-4-6-15(7-5-9)10(16)8-2-1-3-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBXMMXCVCXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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